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Benzyl cinnamate-d5

Catalog No.
S12867702
CAS No.
M.F
C16H14O2
M. Wt
243.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl cinnamate-d5

Product Name

Benzyl cinnamate-d5

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C16H14O2

Molecular Weight

243.31 g/mol

InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+/i2D,5D,6D,9D,10D

InChI Key

NGHOLYJTSCBCGC-MAOTZQGHSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC=CC=C2)[2H])[2H]

Benzyl cinnamate-d5 is a deuterated derivative of benzyl cinnamate, a compound characterized by its ester functional group formed from benzyl alcohol and cinnamic acid. The chemical formula for benzyl cinnamate-d5 is C16H14O2C_{16}H_{14}O_{2}, where the "d5" indicates the presence of five deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking in various chemical and biological studies due to the distinct properties of deuterium compared to hydrogen.

Typical of esters, including hydrolysis, transesterification, and oxidation. In hydrolysis, the ester bond is cleaved by water, yielding benzyl alcohol-d5 and cinnamic acid. The reaction can be catalyzed by either acids or bases:

Benzyl cinnamate d5+H2OAcid BaseBenzyl alcohol d5+Cinnamic acid\text{Benzyl cinnamate d5}+H_2O\xrightarrow{\text{Acid Base}}\text{Benzyl alcohol d5}+\text{Cinnamic acid}

Additionally, benzyl cinnamate-d5 can undergo oxidation to form benzoic acid derivatives or participate in various coupling reactions due to the reactivity of its aromatic rings.

Benzyl cinnamate and its derivatives, including benzyl cinnamate-d5, exhibit various biological activities. They are known for their potential anti-inflammatory, antimicrobial, and antioxidant properties. Studies indicate that compounds related to benzyl cinnamate can inhibit certain cancer cell lines and possess neuroprotective effects. The presence of deuterium may influence these biological activities by altering the compound's metabolic pathways and interactions within biological systems.

The synthesis of benzyl cinnamate-d5 can be achieved through several methods:

  • Esterification Reaction: This involves the reaction between benzyl alcohol-d5 and cinnamic acid under acidic conditions, typically using sulfuric acid as a catalyst.
  • Transesterification: Benzyl alcohol-d5 can react with another ester in the presence of an acid or base catalyst to form benzyl cinnamate-d5.
  • Deuterium Labeling: Deuterated reagents can be used during synthesis to incorporate deuterium into the final product.

These methods allow for precise control over the isotopic labeling of the compound.

Benzyl cinnamate-d5 is primarily used in research applications due to its unique isotopic labeling. It serves as a valuable tracer in studies involving metabolic pathways, pharmacokinetics, and chemical reaction mechanisms. Its applications extend to:

  • Pharmaceutical Research: Investigating drug metabolism and interactions.
  • Flavor and Fragrance Industry: As a flavoring agent due to its pleasant aroma.
  • Chemical Analysis: Used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Studies involving benzyl cinnamate-d5 focus on its interactions with enzymes and other biological molecules. The presence of deuterium alters the kinetic isotope effects, which can provide insights into enzyme mechanisms and substrate specificity. These interaction studies are crucial for understanding how modifications in molecular structure affect biological activity.

Benzyl cinnamate-d5 shares structural similarities with several compounds, including:

  • Benzyl Cinnamate: The non-deuterated form, widely studied for its biological properties.
  • Phenethyl Cinnamate: Exhibits similar ester characteristics but differs in its side chain structure.
  • Cinnamyl Alcohol: A precursor that can be oxidized to form benzyl cinnamate derivatives.

Comparison Table

CompoundStructureUnique Features
Benzyl CinnamateC16_{16}H14_{14}O2_{2}Non-deuterated; widely used in flavoring
Phenethyl CinnamateC17_{17}H18_{18}O2_{2}Contains a longer alkyl chain; different biological activity
Cinnamyl AlcoholC9_{9}H10_{10}OSimple structure; precursor to various derivatives

Benzyl cinnamate-d5's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in experimental settings compared to its non-deuterated counterparts. This property makes it particularly valuable in research focused on metabolic processes and

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

243.130763415 g/mol

Monoisotopic Mass

243.130763415 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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